

Application of Acetyl-Hirudin (54-65) Sulfated in Coagulation Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetyl-Hirudin (54-65) sulfated*

Cat. No.: *B15578928*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Hirudin (54-65) sulfated is a synthetic peptide fragment derived from hirudin, a potent natural anticoagulant found in the saliva of the medicinal leech *Hirudo medicinalis*. This peptide fragment specifically targets and inhibits thrombin, a key enzyme in the coagulation cascade, making it a valuable tool for research in hemostasis, thrombosis, and the development of novel anticoagulant therapies. Its mechanism of action involves binding to the anion-binding exosite I of thrombin, thereby preventing the interaction of thrombin with its substrates, most notably fibrinogen. This targeted inhibition offers a specific and direct means of anticoagulation, distinct from other anticoagulants like heparin.

Mechanism of Action

Acetyl-Hirudin (54-65) sulfated acts as a direct thrombin inhibitor. The core of its function lies in its high affinity and specific binding to the anion-binding exosite I (also known as fibrinogen-recognition exosite) of α -thrombin. The sulfated tyrosine residue at position 63 is crucial for this high-affinity interaction. By occupying this exosite, the peptide allosterically hinders the binding of fibrinogen to thrombin, thereby preventing the conversion of fibrinogen to fibrin, the fundamental step in clot formation. This targeted action does not interfere with the catalytic site of thrombin directly but effectively blocks its primary procoagulant function.

Data Presentation

The following tables summarize the quantitative data for sulfated hirudin fragments, which are closely related to **Acetyl-Hirudin (54-65) sulfated** and provide a strong indication of its expected activity.

Table 1: Binding Affinity of Sulfated Hirudin Fragments to Thrombin

Peptide Fragment	Method	Binding Constant (Kd/Ki)	Reference
[5F]-Hir-(54–65) (SO ₃ ⁻)	Fluorescence Spectroscopy	28 nM (Kd)	[1]
sulfo-Hir 54-65	Competition Binding Assay	54 nM (Ki)	[2]

Table 2: In Vitro Anticoagulant Activity of a Disulfated Hirudin-related Decapeptide

Assay	Parameter	Value	Reference
Thrombin Time (TT)	IC ₅₀	0.3 μM	[1]

Note: The data presented is for closely related sulfated hirudin fragments. Specific quantitative data for the acetylated form may vary but is expected to be in a similar range.

Experimental Protocols

Thrombin Clotting Time (TCT) Assay

This assay measures the ability of **Acetyl-Hirudin (54-65) sulfated** to prolong the thrombin-induced clotting of plasma.

Materials:

- **Acetyl-Hirudin (54-65) sulfated**
- Pooled normal human plasma (citrated)

- Human α -thrombin (e.g., 10 NIH units/mL)
- Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)
- Coagulometer

Procedure:

- Prepare a stock solution of **Acetyl-Hirudin (54-65) sulfated** in TBS.
- Perform serial dilutions of the peptide to obtain a range of concentrations to be tested.
- Pre-warm the pooled normal human plasma and thrombin solution to 37°C.
- In a coagulometer cuvette, mix 100 μ L of pooled normal plasma with 10 μ L of the peptide solution (or TBS for control).
- Incubate the mixture for 60 seconds at 37°C.
- Initiate the clotting reaction by adding 50 μ L of the pre-warmed thrombin solution.
- The coagulometer will automatically measure the time to clot formation.
- Plot the clotting time against the peptide concentration to determine the concentration required to double the clotting time or to calculate an IC₅₀ value.

Chromogenic Substrate Assay for Thrombin Inhibition

This assay quantifies the direct inhibitory effect of **Acetyl-Hirudin (54-65) sulfated** on the enzymatic activity of thrombin using a synthetic chromogenic substrate.

Materials:

- **Acetyl-Hirudin (54-65) sulfated**
- Human α -thrombin (e.g., 1 NIH unit/mL)
- Chromogenic thrombin substrate (e.g., S-2238)

- Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.1% BSA, pH 8.3)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **Acetyl-Hirudin (54-65) sulfated** in the assay buffer.
- Create a series of dilutions of the peptide in the assay buffer.
- In a 96-well microplate, add 20 μ L of each peptide dilution (or buffer for control) to triplicate wells.
- Add 160 μ L of assay buffer to each well.
- Add 10 μ L of the thrombin solution to each well and incubate for 5 minutes at 37°C.
- Initiate the reaction by adding 10 μ L of the chromogenic substrate solution.
- Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
- Calculate the initial reaction velocity (V_0) for each concentration.
- Plot the percentage of thrombin inhibition (calculated relative to the control) against the peptide concentration to determine the IC_{50} value.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay evaluates the effect of **Acetyl-Hirudin (54-65) sulfated** on the intrinsic and common pathways of the coagulation cascade.

Materials:

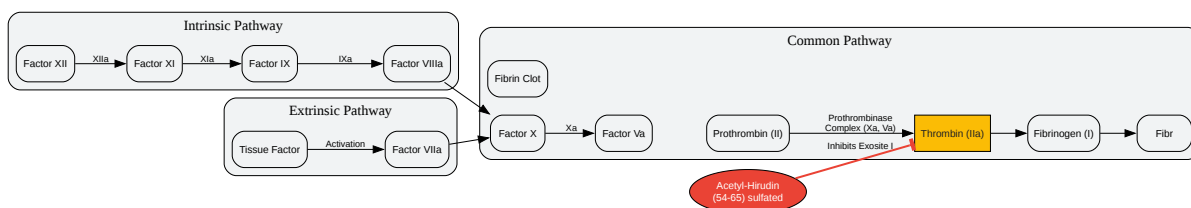
- **Acetyl-Hirudin (54-65) sulfated**
- Pooled normal human plasma (citrated)

- aPTT reagent (containing a contact activator and phospholipids)
- 0.025 M Calcium Chloride (CaCl₂) solution
- Coagulometer

Procedure:

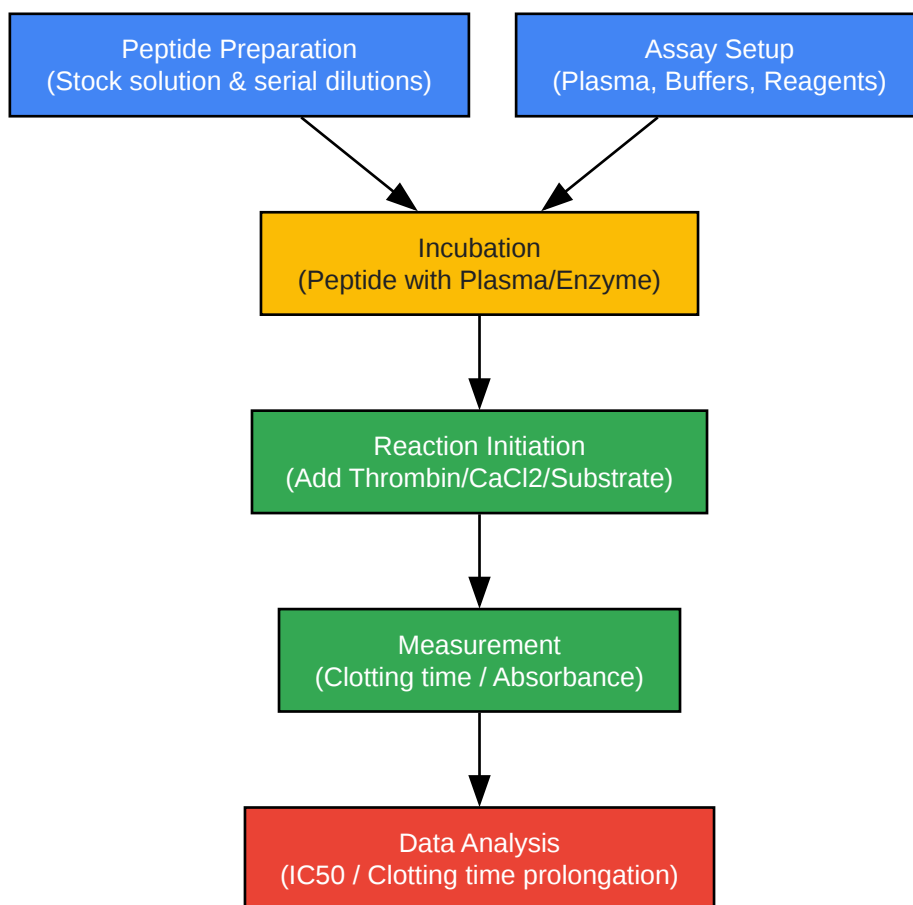
- Prepare a stock solution and serial dilutions of **Acetyl-Hirudin (54-65) sulfated** in a suitable buffer.
- Pre-warm the plasma, aPTT reagent, and CaCl₂ solution to 37°C.
- In a coagulometer cuvette, mix 100 µL of pooled normal plasma with 10 µL of the peptide solution (or buffer for control).
- Add 100 µL of the pre-warmed aPTT reagent to the mixture.
- Incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.
- Initiate clotting by adding 100 µL of the pre-warmed CaCl₂ solution.
- The coagulometer will record the time to clot formation.
- Analyze the prolongation of the aPTT in relation to the peptide concentration.

Visualizations



[Click to download full resolution via product page](#)

Caption: Inhibition of the Coagulation Cascade by **Acetyl-Hirudin (54-65) sulfated**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anticoagulant peptides; synthesis, stability and antithrombin activity of hirudin C-terminal-related peptides and their disulfated analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. leechtherapycentre.com [leechtherapycentre.com]
- To cite this document: BenchChem. [Application of Acetyl-Hirudin (54-65) Sulfated in Coagulation Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578928#application-of-acetyl-hirudin-54-65-sulfated-in-coagulation-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com